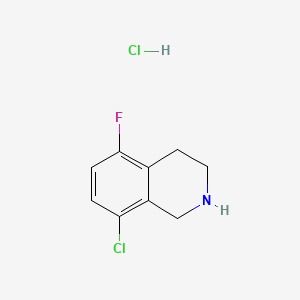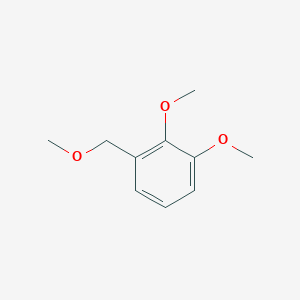![molecular formula C22H28O12 B13449975 [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide](/img/structure/B13449975.png)
[2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide: is a metabolite of the carcinogenic compound N-(2-carboxyethyl)-2’-deoxyguanosine (CEdG). This compound is formed in the liver and excreted in urine, making it a potential biomarker for exposure to CEdG. Its unique structure and properties make it suitable for various applications in scientific research, including drug delivery systems, biomaterial synthesis, and diagnostic tools.
準備方法
The synthetic routes and reaction conditions for [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide are not widely documented in publicly available sources. . Industrial production methods likely involve multi-step organic synthesis processes, but specific details are proprietary to manufacturers.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen.
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen.
Substitution: Substitution reactions can occur where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products:
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry:
- Used as a reference material in analytical chemistry for the detection and quantification of CEdG exposure.
Biology:
- Serves as a biomarker for studying the metabolic pathways of carcinogenic compounds in biological systems.
Medicine:
- Potential applications in drug delivery systems due to its ability to conjugate with glucuronic acid, enhancing solubility and excretion.
Industry:
- Utilized in the synthesis of biomaterials and diagnostic tools due to its unique chemical properties.
作用機序
The mechanism by which [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide exerts its effects involves its formation as a metabolite of CEdG in the liver. It is then excreted in urine, making it a useful biomarker for monitoring exposure to carcinogenic compounds. The molecular targets and pathways involved include the enzymatic processes in the liver that convert CEdG to its glucuronide conjugate.
類似化合物との比較
N-(2-Carboxyethyl)-2’-deoxyguanosine (CEdG): The parent compound from which [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide is derived.
Glucuronides of other carcinogenic metabolites: Similar compounds that undergo glucuronidation in the liver and are excreted in urine.
Uniqueness:
- This compound is unique due to its specific structure and formation pathway, making it a distinct biomarker for CEdG exposure.
特性
分子式 |
C22H28O12 |
|---|---|
分子量 |
484.4 g/mol |
IUPAC名 |
(2S,3S,5R,6S)-6-[2-(5-carboxy-2-ethylpentoxy)carbonylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H28O12/c1-2-11(6-5-9-14(23)24)10-32-20(30)12-7-3-4-8-13(12)21(31)34-22-17(27)15(25)16(26)18(33-22)19(28)29/h3-4,7-8,11,15-18,22,25-27H,2,5-6,9-10H2,1H3,(H,23,24)(H,28,29)/t11?,15?,16-,17+,18-,22-/m0/s1 |
InChIキー |
JAKPCOPXGPWMAW-XBLXXUSVSA-N |
異性体SMILES |
CCC(CCCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O[C@H]2[C@@H](C([C@@H]([C@H](O2)C(=O)O)O)O)O |
正規SMILES |
CCC(CCCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


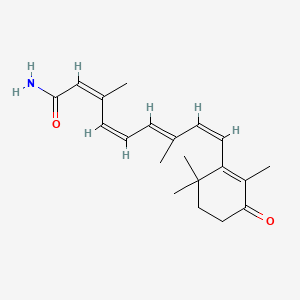

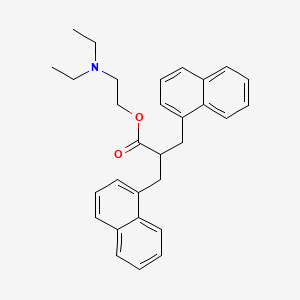
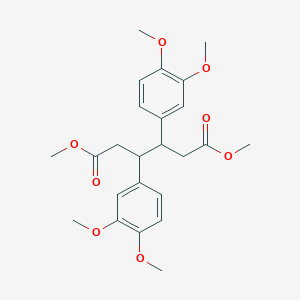

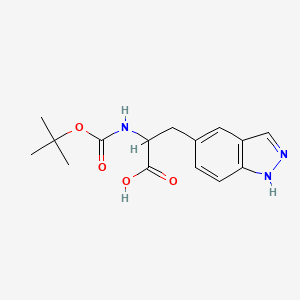
![{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol](/img/structure/B13449917.png)
![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride](/img/structure/B13449923.png)
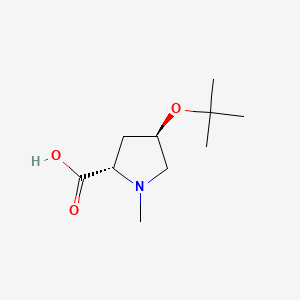
![1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride](/img/structure/B13449939.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(3-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}propyl)thiourea](/img/structure/B13449968.png)
![[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrobromide](/img/structure/B13449976.png)
